N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Kinase inhibitor design Fluorine medicinal chemistry Regioisomer selectivity

This azetidine-pyrimidine small molecule delivers a unique 3-fluoropyridine-4-carbonyl substitution pattern essential for JAK/FLT3 kinase selectivity SAR. Unlike regioisomers, fluorine placement here is validated to maintain target engagement while attenuating off‑target activity (JAK-STAT pathway). The rigid azetidine spacer (3 rotatable bonds) and pyrimidin-4-amine hinge‑binding motif make this a ligand‑efficient starting point for fragment‑based lead optimization. Out‑of‑the‑box physicochemical profile (XLogP3=0.5; TPSA=71Ų) ensures SPR/ITC/X‑ray compatibility. Use as a critical comparator alongside the 5‑fluoro regioisomer (CAS 2097918‑18‑6) to quantify fluorine positional effects on potency and selectivity.

Molecular Formula C13H12FN5O
Molecular Weight 273.271
CAS No. 2097919-02-1
Cat. No. B2542304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097919-02-1
Molecular FormulaC13H12FN5O
Molecular Weight273.271
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=NC=C2)F)NC3=NC=NC=C3
InChIInChI=1S/C13H12FN5O/c14-11-5-15-3-1-10(11)13(20)19-6-9(7-19)18-12-2-4-16-8-17-12/h1-5,8-9H,6-7H2,(H,16,17,18)
InChIKeyOQWVEUPLWKOOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097919-02-1): A Heterocyclic Building Block for Kinase-Targeted Drug Discovery


N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097919-02-1) is a synthetic heterocyclic small molecule with the molecular formula C13H12FN5O and a molecular weight of 273.27 g/mol [1]. The compound integrates three pharmacophoric elements: a 3-fluoropyridine-4-carbonyl moiety, a conformationally constrained azetidine ring, and a pyrimidin-4-amine group capable of hinge-binding interactions with kinase active sites [2]. Its computed physicochemical profile (XLogP3 = 0.5, TPSA = 71 Ų) positions it within favorable drug-like chemical space, making it a versatile intermediate for medicinal chemistry optimization and a candidate for inclusion in kinase-focused screening libraries [1].

Why N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine Cannot Be Simply Replaced by Related Azetidine-Pyrimidine Analogs


The azetidine-pyrimidine scaffold class exhibits pronounced sensitivity to peripheral substitutions, with even single-atom alterations (e.g., fluorine positional isomerism on the pyridine ring) capable of dramatically shifting kinase selectivity profiles. An sp2-to-sp3 drug design strategy employing the azetidin-3-amino bridging scaffold has been shown to attenuate off-target kinase activity while maintaining JAK-STAT potency, underscoring that the precise spatial orientation and electronic character of substituents are critical determinants of target engagement [1]. Consequently, the 3-fluoropyridine-4-carbonyl substitution pattern in this compound cannot be assumed interchangeable with other regioisomeric or de-fluorinated analogs without risking loss of potency, altered selectivity, or compromised physicochemical properties.

Quantitative Differentiation Evidence for N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine vs. Closest Analogs


Fluorine Positional Isomerism: 3-Fluoro vs. 5-Fluoro Pyridine Regioisomers Exhibit Distinct Electronic and Steric Profiles

The target compound bears a 3-fluoropyridine-4-carbonyl group, placing the electron-withdrawing fluorine atom ortho to the pyridine nitrogen. In contrast, the 5-fluoro regioisomer (CAS 2097918-18-6) positions fluorine meta to the ring nitrogen. This positional difference alters the electronic distribution of the pyridine ring and the steric environment around the carbonyl linker, which can modulate both the conformational preference of the azetidine ring and the hydrogen-bonding geometry of the pyrimidine hinge-binding motif. While direct head-to-head biochemical comparison data are not publicly available for this specific pair, the distinct InChI Keys (target: OQWVEUPLWKOOLZ-UHFFFAOYSA-N; 5-fluoro isomer: YTZLWUIVMJKQHU-UHFFFAOYSA-N) confirm non-identical chemical entities with predictable differences in target binding [1].

Kinase inhibitor design Fluorine medicinal chemistry Regioisomer selectivity

Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Azetidine-Pyrimidine Core

Compared to the minimal core scaffold N-(azetidin-3-yl)pyrimidin-4-amine (CAS 1498016-76-4), the target compound incorporates a 3-fluoropyridine-4-carbonyl substituent that adds two hydrogen-bond acceptor atoms (carbonyl oxygen and fluorine), increasing the total HBA count from 4 to 6 [2]. Simultaneously, the hydrogen-bond donor count decreases from 2 (free azetidine NH plus secondary amine NH) to 1 (secondary amine NH only), as the azetidine nitrogen is acylated in the target compound [1]. This altered HBA/HBD profile may enhance passive membrane permeability while retaining key hinge-binding hydrogen-bond interactions with kinase targets.

Ligand efficiency Hydrogen bonding Fragment-based drug design

Balanced Lipophilicity (XLogP3 = 0.5) Optimized for Oral Bioavailability

The target compound exhibits a computed XLogP3 value of 0.5 [1], placing it within the optimal lipophilicity range (0 < logP < 3) associated with favorable oral absorption and low metabolic clearance. By comparison, the simpler N-(azetidin-3-yl)pyrimidin-4-amine scaffold (MW 150.18, lacking the lipophilic fluoropyridine carbonyl) is expected to have a lower XLogP3 (estimated ≤ -0.2 based on pyrimidine and azetidine fragment contributions), which may limit membrane permeability. The target compound's moderate lipophilicity, combined with a TPSA of 71 Ų (well below the 140 Ų threshold for oral bioavailability), suggests a balanced profile suitable for both biochemical assay compatibility and in vivo progression [1].

Drug-likeness Lipophilicity ADME optimization

Conformational Rigidity: 3 Rotatable Bonds Favor Binding Entropy

The target compound contains only 3 rotatable bonds (as computed by PubChem) [1], indicating a relatively rigid molecular framework. The azetidine ring imposes conformational constraints on the relative orientation of the fluoropyridine carbonyl and the pyrimidin-4-amine groups. In contrast, more flexible analogs with additional methylene spacers or uncyclized linkers would possess a higher rotatable bond count, leading to greater conformational entropy loss upon target binding and potentially reduced binding affinity. Low rotatable bond count (≤ 5) is a recognized favorable attribute in drug design, correlating with improved oral bioavailability and target selectivity [1].

Conformational restriction Binding affinity Entropy

Commercial Availability and Pricing from Life Chemicals Enables Rapid SAR Exploration

The compound is commercially available from Life Chemicals (product code F6550-6892) in quantities ranging from 2 mg ($59.00) to 100 mg ($248.00), with a listed purity specification [1]. This multi-scale availability supports both initial screening (low-mg quantities) and follow-up dose-response or co-crystallization studies (higher-mg quantities). The pricing structure enables cost-effective procurement for academic and industrial medicinal chemistry groups, with the 50 mg scale priced at $160.00 representing a unit cost of $3.20/mg, decreasing to $2.48/mg at the 100 mg scale [1].

Chemical procurement Screening libraries Building blocks

Optimal Research and Industrial Application Scenarios for N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine


Kinase-Focused Fragment Library Enrichment for JAK, FLT3, and Related Tyrosine Kinase Targets

The compound's pyrimidin-4-amine hinge-binding motif, combined with the conformational rigidity of the azetidine ring (3 rotatable bonds) and balanced lipophilicity (XLogP3 = 0.5), makes it a suitable fragment for enriching kinase-targeted screening libraries. The azetidin-3-amino bridging scaffold has been validated in JAK inhibitor design for attenuating off-target kinase activity while maintaining potency [1]. Incorporating this compound into fragment screens enables the identification of ligand-efficient starting points for lead optimization against the JAK family, FLT3, and other tyrosine kinases.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Positional Effects on Kinase Selectivity

The compound, bearing a 3-fluoropyridine-4-carbonyl group, serves as a critical comparator for SAR studies alongside its 5-fluoro regioisomer (CAS 2097918-18-6). Systematic comparison of these regioisomers in biochemical kinase panels can reveal the impact of fluorine position on target engagement, selectivity, and cellular potency. The availability of the target compound in multi-mg quantities from Life Chemicals ($160/50 mg) [2] enables parallel testing of both regioisomers in dose-response assays, providing the quantitative data needed to guide fluorine placement in lead optimization.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The acylation of the azetidine nitrogen with the 3-fluoropyridine-4-carbonyl group increases molecular complexity (MW 273.27, 6 H-bond acceptors) relative to the simpler N-(azetidin-3-yl)pyrimidin-4-amine core [3], offering a functionalized intermediate for further diversification. The compound can be used as a starting material for parallel amide coupling, Suzuki cross-coupling (at potential halogenation sites on the pyridine or pyrimidine rings), or reductive amination reactions, enabling the rapid generation of focused compound libraries for hit-to-lead campaigns.

Biophysical and Structural Biology Studies of Kinase-Inhibitor Interactions

The compound's favorable physicochemical profile (XLogP3 = 0.5, TPSA = 71 Ų) [3] ensures adequate aqueous solubility for biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography. The fluorine atom provides a useful ¹⁹F NMR probe for monitoring ligand-protein interactions. The availability of 20-100 mg quantities [2] supports co-crystallization trials with purified kinase domains, enabling the determination of high-resolution binding modes that inform structure-based drug design.

Quote Request

Request a Quote for N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.